Melting Point Differentiation: 4-(2-Fluorophenoxy)phenol vs. 4-(4-Fluorophenoxy)phenol for Purification and Formulation Workflows
4-(2-Fluorophenoxy)phenol exhibits a melting point of 79–80 °C, which is approximately 15–18 °C lower than that of its para-fluoro positional isomer 4-(4-fluorophenoxy)phenol (mp 94–98 °C) . This substantial melting point depression arises from the disruption of crystal packing symmetry imparted by the ortho-fluorine substituent. For procurement and formulation workflows, the lower melting point of the 2-fluoro isomer translates into greater solubility in organic solvents at ambient temperature, reduced energy input for melt-processing applications, and differentiated crystallization behavior during purification by recrystallization. The ortho-hydroxy positional isomer 2-(4-fluorophenoxy)phenol (mp 77–78 °C) has a comparable melting point to the target compound but differs fundamentally in the position of the phenolic –OH, which alters its reactivity profile in etherification and esterification reactions .
| Evidence Dimension | Melting point (crystalline solid) |
|---|---|
| Target Compound Data | 79–80 °C |
| Comparator Or Baseline | 4-(4-Fluorophenoxy)phenol (CAS 1524-19-2): 94–98 °C; 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6): 77–78 °C (from hexane) |
| Quantified Difference | Δmp ≈ −15 to −18 °C vs. para-fluoro isomer; Δmp ≈ +1 to +3 °C vs. ortho-hydroxy isomer |
| Conditions | Experimental determination as reported in ChemicalBook; comparator data from ChemicalBook and chembk.com |
Why This Matters
A 15–18 °C melting point difference directly impacts solvent selection, recrystallization protocol design, and thermal stability margins during downstream synthetic transformations, making this a practical differentiator for process chemistry procurement.
